molecular formula C12H4Cl6 B1617541 2,3,3',4,5',6-Hexachlorobiphenyl CAS No. 74472-43-8

2,3,3',4,5',6-Hexachlorobiphenyl

Cat. No. B1617541
CAS RN: 74472-43-8
M. Wt: 360.9 g/mol
InChI Key: UNPTZXSJGZTGJJ-UHFFFAOYSA-N
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Description

2,3,3',4,5',6-Hexachlorobiphenyl, also known as HCB, is a chemical compound that is used in a variety of applications. It is a halogenated biphenyl and is an environmental pollutant that has been found in the environment as a result of industrial processes. HCB is a persistent organic pollutant and is toxic to both humans and animals.

Scientific Research Applications

Environmental Fate and Behavior Analysis

  • Atmospheric Distribution and Fate: Yang et al. (2016) explored the reactivity of polychlorinated biphenyls (PCBs) like 2,3,3',4,5',6-Hexachlorobiphenyl with hydroxyl radicals in the atmosphere. They developed a quantitative structure-activity relationship (QSAR) model to predict the reaction rates of PCBs, indicating the significance of polarizability in determining reactivity. This study aids in understanding the global distribution and atmospheric fate of such PCBs (Yang et al., 2016).

Toxicity and Risk Assessment

  • Toxicity Analysis Using Molecular Descriptors: A study by Eddy (2020) linked the toxicity of PCBs, including 2,3,3',4,5',6-Hexachlorobiphenyl, to various molecular descriptors. This quantitative structure-toxicity relationship helps estimate the degree of toxicity of PCBs based on quantum chemical and topological parameters (Eddy, 2020).

Environmental Degradation Methods

  • Degradation by Sodium Dispersion: Noma et al. (2007) investigated the degradation pathways of various PCB congeners, including hexachlorobiphenyls, using the sodium dispersion method. This method showed potential for dechlorinating PCBs at a low temperature, offering insights into effective degradation techniques for such persistent pollutants (Noma et al., 2007).

Computational Studies and Predictive Modeling

  • Density Functional Theory Studies: Arulmozhiraja et al. (2002) conducted density functional theory studies on selected PCBs, including hexachlorobiphenyl. This study provided insights into the molecular structures of radical ions of PCBs, which is vital for understanding their environmental interactions and potential risks (Arulmozhiraja et al., 2002).

Biodegradation and Bioconversion

  • Fungal Bioconversion: Kamei et al. (2006) demonstrated the degradation of coplanar PCBs by the white-rot fungus Phlebia brevispora. This study highlights the potential of using specific fungi for the bioconversion of toxic PCBs, paving the way for bioremediation strategies (Kamei et al., 2006).

properties

IUPAC Name

1,2,3,5-tetrachloro-4-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)10-8(15)4-9(16)11(17)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPTZXSJGZTGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074232
Record name 2,3,3',4,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,5',6-Hexachlorobiphenyl

CAS RN

74472-43-8
Record name PCB 161
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,5',6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5',6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG34P342V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
A Parkinson, L Robertson, L Safe, S Safe - Chemico-biological interactions, 1980 - Elsevier
A number of highly purified polychlorinated biphenyl (PCB) isomers and congeners were synthesized and administered to male Wistar rats at dosage levels of 30 and 150 μmol · kg −1 . …
S Safe, A Parkinson, L Robertson, R Cockerline… - Toxicology of …, 1981 - Elsevier
A number of highly purified synthetic polychlorinated biphenyl (PCB) isomers and congeners were administered to male Wistar rats to test previously reported structure-activity rules for …
S Safe, L Robertson, L Safe, A Parkinson… - Drug metabolism and …, 1981 - degruyter.com
The effects of structure on the activity of polychlorinated biphenyls (PCBs) as inducers of hepatic drug-metabolizing enzymes was evaluated by comparing their modes of induction to …
SB Hawthorne, CB Grabanski, DJ Miller - Analytical chemistry, 2009 - ACS Publications
Determining dissolved concentrations of polychlorinated biphenyls (PCBs) in sediment pore (interstitial) water with conventional solvent extraction methods is problematic because …
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
JS Gillette - 2000 - search.proquest.com
The polychlorinated biphenyls (PCBs) are ubiquitous environmental contaminants that elicit a variety of toxic effects and biochemical changes in exposed organisms. The hallmark of …
MM Schantz, BJ Koster, LM Oakley, SB Schiller… - Analytical …, 1995 - ACS Publications
A Standard Reference Material (SRM) made from whale blubber has been developed for the validation of methods used for the determination of polychlorinated biphenyl (PCB) …
Number of citations: 72 0-pubs-acs-org.brum.beds.ac.uk
MM Schantz, RM Parris, J Kurz, K Ballschmiter… - Fresenius' journal of …, 1993 - Springer
Three gas-chromatographic (GC) columns with different selectivity (DB-5, DB-1701, and C-18) and two different GC detectors (electron-capture and mass-spectrometric) were used to …
J Padmanabhan, R Parthasarathi… - Bioorganic & medicinal …, 2006 - Elsevier
The logarithmic n-octanol/water partition coefficient (logK ow ) is an important property for pharmacology, toxicology and medicinal chemistry. Quantitative structure–property …
Z Xu, Y Chen, Y Qiu, W Gu, Y Li - Chemical Research in Chinese …, 2016 - Springer
Based on the obtained data of half-lives(t 1/2 ) for 31 polychlorinated biphenyl congeners(PCBs), 3D quantitative structure-activity relationship(QSAR) pharmacophore was used to …
J Chen, X Xue, KW Schramm, X Quan, F Yang… - Chemosphere, 2002 - Elsevier
Based on nine quantum chemical descriptors computed by PM3 Hamiltonian, using partial least squares analysis, a significant quantitative structure–property relationship for the …

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